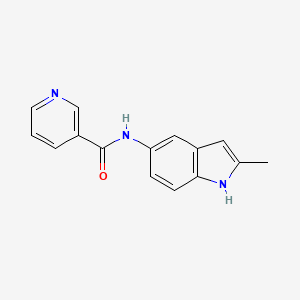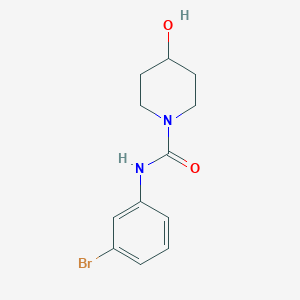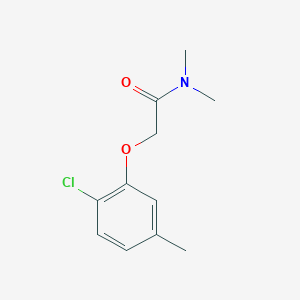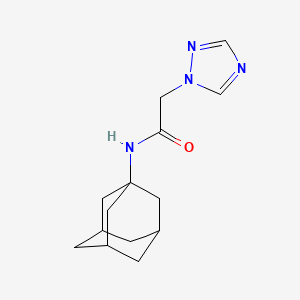![molecular formula C13H18N2O B7511647 N-[(1-phenylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B7511647.png)
N-[(1-phenylpyrrolidin-3-yl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-phenylpyrrolidin-3-yl)methyl]acetamide, also known as N-phenylacetyl-3-pyrrolidine (NPP), is a chemical compound that has been gaining attention in scientific research. It is a synthetic analogue of the natural compound, pyroglutamate, and has been found to have potential applications in various fields of study.
Mécanisme D'action
The exact mechanism of action of NPP is not fully understood, but it is believed to work by increasing the levels of certain neurotransmitters in the brain. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin, which are all important for proper brain function.
Biochemical and Physiological Effects:
NPP has been found to have a number of biochemical and physiological effects. It has been shown to improve cognitive function, enhance memory, and increase alertness. It has also been found to have antioxidant properties, which can help protect the brain from damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
NPP has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. However, it has some limitations, including its high cost and limited availability.
Orientations Futures
There are several future directions for research on NPP. One area of interest is the development of new drugs based on the compound. Another area of research is the study of the potential use of NPP in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of NPP and its effects on the brain.
Méthodes De Synthèse
NPP can be synthesized through a multi-step process involving the reaction of pyrrolidine with phenylacetic acid. The reaction is typically carried out under controlled conditions using specialized equipment to ensure the purity of the final product.
Applications De Recherche Scientifique
NPP has been studied extensively for its potential use in the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease. It has been found to have neuroprotective properties, which makes it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
N-[(1-phenylpyrrolidin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-11(16)14-9-12-7-8-15(10-12)13-5-3-2-4-6-13/h2-6,12H,7-10H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOXDPTWUFKBHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CCN(C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-phenylpyrrolidin-3-yl)methyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[[2,3-dihydro-1H-inden-1-yl(methyl)amino]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7511585.png)






![N-methyl-N-[(4-methylphenyl)methyl]cyclopentanecarboxamide](/img/structure/B7511643.png)


![N,5-dimethyl-N-[(4-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511663.png)
![1-Methyl-3-(2-methylphenyl)-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7511673.png)